(3-Methyl-5-phenylisoxazol-4-yl)methanol
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Overview
Description
(3-Methyl-5-phenylisoxazol-4-yl)methanol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.213 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by its hydroxymethyl group attached to an isoxazole ring, which is further substituted with a methyl and a phenyl group .
Preparation Methods
The synthesis of (3-Methyl-5-phenylisoxazol-4-yl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields methyl 2,4-dioxo-4-phenylbutanoate, which can be further processed to obtain the desired compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
(3-Methyl-5-phenylisoxazol-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3-Methyl-5-phenylisoxazol-4-yl)methanol has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme interactions and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent. Additionally, it finds applications in the pharmaceutical industry for drug development and in the materials science field for the creation of novel materials .
Mechanism of Action
The mechanism of action of (3-Methyl-5-phenylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Methyl-5-phenylisoxazol-4-yl)methanol can be compared with other similar compounds, such as (5-Methyl-3-phenylisoxazol-4-yl)methanol and (3-Phenylisoxazol-5-yl)methanol . These compounds share similar structural features but differ in the position of substituents on the isoxazole ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-methyl-5-phenyl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWBXAICROMJFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380151 |
Source
|
Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113826-87-2 |
Source
|
Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Methyl-5-phenyl-isoxazol-4-yl)-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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